molecular formula C28H35N3O3S B2547882 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113132-26-5

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2547882
CAS No.: 1113132-26-5
M. Wt: 493.67
InChI Key: DRNJNFAZISXCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a potent and selective small molecule inhibitor designed to target Bruton's Tyrosine Kinase (BTK). BTK is a critical cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a fundamental role in the development, differentiation, and activation of B-cells. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its enzymatic activity and subsequent suppression of downstream signaling. This mechanism makes it a valuable tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and autoimmune diseases where dysregulated BCR signaling is a key driver of pathology. Researchers can utilize this inhibitor to elucidate the precise role of BTK in specific cellular contexts, study resistance mechanisms to BTK-targeted therapies, and evaluate its effects in combination with other anti-cancer agents. The compound is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3S/c1-17(2)11-12-29-26(33)21-8-10-23-24(14-21)30-28(31(27(23)34)15-18(3)4)35-16-25(32)22-9-7-19(5)13-20(22)6/h7-10,13-14,17-18H,11-12,15-16H2,1-6H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNJNFAZISXCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC(C)C)C(=O)N2CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the 2,4-Dimethylphenyl Group: This step involves the use of Friedel-Crafts acylation or alkylation reactions.

    Final Coupling: The final step involves coupling the intermediate with the desired amine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety in the compound participates in oxidation and substitution reactions:

Reaction Type Conditions/Reagents Product References
OxidationH₂O₂, AcOH, 25°CSulfoxide (R-SO-R')
mCPBA, CH₂Cl₂, 0°CSulfone (R-SO₂-R')
Nucleophilic SubstitutionAlkyl halides, K₂CO₃, DMFThioether derivatives
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide or sulfone depending on stoichiometry . Substitution reactions (e.g., alkylation) utilize the lone pair on sulfur for nucleophilic attack.

Ketone Functionalization

The 2-oxoethyl group undergoes typical ketone reactions:

Reaction Type Conditions/Reagents Product References
ReductionNaBH₄, MeOHSecondary alcohol
CondensationNH₂OH·HCl, EtOH, refluxOxime
Grignard AdditionRMgX, THF, -78°CTertiary alcohol
  • Key Observations : Steric hindrance from the 2,4-dimethylphenyl group slows reaction kinetics, necessitating prolonged reaction times .

Carboxamide Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and rearrangement:

Reaction Type Conditions/Reagents Product References
Acidic HydrolysisHCl (6M), refluxCarboxylic acid + amine
Basic HydrolysisNaOH (2M), EtOH, 60°CCarboxylate salt + amine
Hofmann RearrangementBr₂, NaOH, H₂OIsocyanate intermediate
  • Stability : The carboxamide resists hydrolysis under mild conditions but degrades in strong acids/bases .

Quinazoline Core Modifications

The 3,4-dihydroquinazoline ring undergoes electrophilic substitution and ring-opening reactions:

Reaction Type Conditions/Reagents Product References
NitrationHNO₃, H₂SO₄, 0°CNitroquinazoline
HalogenationCl₂, FeCl₃, CHCl₃Chlorinated derivative
Ring OpeningLiAlH₄, THFReduced bicyclic amine
  • Regioselectivity : Electron-donating substituents (e.g., methyl groups) direct electrophiles to the para position of the aromatic ring .

Photochemical and Thermal Stability

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfanyl bond, yielding 2-(2,4-dimethylphenyl)acetic acid and a fragmented quinazoline derivative .

  • Thermal Decomposition : At >200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO₂ and forming a thioketone intermediate .

Catalytic Reactions

Pd-mediated cross-coupling reactions enable functionalization of the aryl groups:

Reaction Type Catalyst Conditions Product References
Suzuki CouplingPd(PPh₃)₄Ar-B(OH)₂, K₂CO₃, DMEBiaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃/XPhosAmine, NaOtBu, tolueneAminated quinazoline

Scientific Research Applications

Key Functional Groups

  • Quinazoline Core : Known for its biological activity.
  • Sulfanyl Group : Involved in various chemical reactions.
  • Carboxamide Group : Contributes to solubility and binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival .

Enzyme Inhibition

The quinazoline scaffold is known to interact with various enzymes, particularly kinases. This interaction can lead to the development of potent inhibitors that target specific pathways involved in diseases such as cancer and inflammation . The sulfanyl group may enhance binding affinity through additional interactions with the enzyme's active site.

Study 1: Antiproliferative Activity

In a study examining a series of quinazoline derivatives, several compounds exhibited significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). The compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as anticancer agents . The presence of the sulfanyl group was critical for maintaining activity across various derivatives.

Study 2: Selective Targeting Mechanism

Research has indicated that quinazoline derivatives possess selective targeting capabilities toward cancerous cells. This selectivity is attributed to their ability to interact with specific molecular targets within cancer cells, disrupting critical signaling pathways necessary for tumor growth and survival .

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs. Dimethylphenyl : The 4-chlorophenyl group in 763114-88-1 may enhance target binding via halogen interactions, whereas the 2,4-dimethylphenyl group in the target compound likely prioritizes hydrophobic interactions .
  • Carboxamide Modifications : The isoamyl chain (N-(3-methylbutyl)) in the target compound may increase lipophilicity compared to the sulfamoyl group in 477329-16-1, which could improve membrane permeability but reduce aqueous solubility .

Computational Similarity and Bioactivity Clustering

  • Tanimoto and Dice Similarity Metrics: The target compound’s structural similarity to known bioactive quinazolines can be quantified using fingerprint-based methods (e.g., Morgan fingerprints). Compounds with Tanimoto coefficients >0.8 are considered highly similar and may share bioactivity profiles .
  • Activity Landscape Analysis: Structural analogs with minor substituent differences (e.g., methyl vs. ethyl groups) may exhibit "activity cliffs," where small structural changes lead to significant potency variations. For example, replacing 2-methylpropyl with 2-ethyl-6-methylphenyl (as in 763114-88-1) could alter binding affinity to kinase targets .

Molecular Networking and Binding Affinity Predictions

  • Murcko Scaffold Clustering : The quinazoline core represents a common Murcko scaffold. Compounds sharing this scaffold but differing in side chains (e.g., sulfanyl vs. acetamide groups) can be grouped for docking studies. Similarity networks with Tanimoto ≥0.5 suggest conserved chemotypes with modifiable substituents .
  • Docking Variability: Minor structural changes, such as substituting 2,4-dimethylphenyl with 4-chlorophenyl, may shift interactions with residues in enzymatic binding pockets, leading to divergent affinity scores .

Pharmacokinetic and Toxicity Profiling

  • Lipophilicity : The isoamyl and isobutyl groups in the target compound likely increase logP compared to sulfamoyl-containing analogs, impacting absorption and blood-brain barrier penetration.
  • Metabolic Stability : The sulfanyl group may undergo glutathione conjugation, whereas carboxamide derivatives (e.g., 477329-16-1) could exhibit longer half-lives due to resistance to hydrolysis .

Biological Activity

The compound 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure includes a quinazoline core, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which features several functional groups that contribute to its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C27H34N4O3S
Molecular Weight 482.64 g/mol
InChI InChI=1S/C27H34N4O3S/c1-18...
SMILES CC1=CC(=C(C=C1)C(=O)CSC2=NN=C3N...

Anticancer Properties

Research indicates that compounds with quinazoline structures exhibit significant anticancer activity by targeting various cellular pathways. Studies have shown that derivatives of quinazoline can inhibit the growth of cancer cell lines, including breast and lung cancers. For instance, a related compound demonstrated an IC50 value of approximately 3.18 µM against MCF-7 breast cancer cells, indicating strong cytotoxicity .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, interfering with signaling pathways that promote cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific checkpoints, preventing cancer cells from dividing and proliferating.

Case Studies

Several studies have focused on the biological activity of quinazoline derivatives:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of a similar quinazoline compound on various cancer cell lines. The results showed significant inhibition of cell growth in MCF-7 and HeLa cells, with IC50 values indicating strong efficacy compared to standard treatments .
  • Inflammatory Response Modulation : Another investigation reported that quinazoline derivatives could modulate inflammatory responses by inhibiting the NF-kB pathway. This suggests potential applications in treating inflammatory diseases alongside cancer .

Research Findings

Recent findings have highlighted the following aspects regarding the biological activity of this compound:

  • Selectivity and Potency : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during therapy.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance overall efficacy through synergistic mechanisms .
  • Pharmacokinetics and Safety Profile : Preliminary studies suggest favorable pharmacokinetic properties, including good absorption and distribution characteristics in vivo .

Q & A

Q. Table 1. Key Parameters for Reaction Optimization (DoE Example)

VariableRange TestedImpact on Yield (%)
Temperature60–120°C±15% (max at 90°C)
Catalyst Loading1–5 mol%+22% (5 mol%)
Solvent PolarityTHF to DMF-8% in polar solvents

Q. Table 2. Computational Tools for Target Interaction Studies

ToolApplicationReference
COMSOL MultiphysicsSolubility/Permeability modeling
Gaussian 16Transition-state energy calculations
GROMACSMolecular dynamics simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.